Triethylene glycol

Description

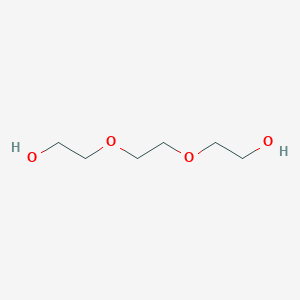

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4, Array | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021393 | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-27-6 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedioxy)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5SU53360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis Methodologies and Production Processes of Triethylene Glycol and Its Derivatives

Established Industrial Synthesis Routes

Ethylene (B1197577) Oxidation and Hydrolysis Mechanisms

The production of ethylene glycols commences with the catalytic oxidation of ethylene to ethylene oxide. This reaction is typically carried out using a silver-based catalyst at elevated temperatures (200–300 °C) and pressures (15–25 bar).

Ethylene Oxidation: C₂H₄ + ½ O₂ → C₂H₄O

Following the formation of ethylene oxide, it undergoes hydration to produce monoethylene glycol. This initial hydration step can be catalyzed by acids or bases, or it can occur at neutral pH under high temperatures (around 200°C) and pressures. nih.govnih.gov The reaction of ethylene oxide with water forms MEG. fishersci.be

Hydrolysis to Monoethylene glycol: C₂H₄O + H₂O → HOCH₂CH₂OH (MEG)

Triethylene glycol is formed through the sequential reaction of monoethylene glycol and diethylene glycol with ethylene oxide. The formation of higher glycols like DEG and TEG is an addition polymerization process. nih.gov

Formation of Diethylene Glycol (DEG): HOCH₂CH₂OH + C₂H₄O → HOCH₂CH₂OCH₂CH₂OH (DEG)

Formation of this compound (TEG): HOCH₂CH₂OCH₂CH₂OH + C₂H₄O → HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH (TEG)

The selectivity towards MEG, DEG, or TEG is a critical aspect of the process. To achieve a high yield of MEG (around 90%), a large excess of water is used. nih.govnih.gov Conversely, reducing the water-to-ethylene oxide ratio favors the formation of higher oligomers, including TEG and tetraethylene glycol. uni.lu The distribution of the resulting glycols is significantly influenced by the water-to-ethylene oxide feed ratio, while temperature and pressure have a lesser effect within typical operating ranges. fishersci.be

An alternative route that achieves higher selectivity to MEG is the Shell OMEGA process. This two-step process involves the conversion of ethylene oxide with carbon dioxide to ethylene carbonate, which is then hydrolyzed to produce MEG with approximately 98% selectivity. nih.gov

OMEGA Process: C₂H₄O + CO₂ → C₃H₄O₃ (Ethylene Carbonate) C₃H₄O₃ + H₂O → HOCH₂CH₂OH + CO₂

Process Flow and Unit Operations Analysis

The industrial production of this compound as a byproduct of ethylene glycol synthesis involves several key unit operations. A typical process can be divided into synthesis and purification sections. nih.gov

Reaction Section : The process begins by mixing ethylene oxide with water (often including recycled water) and feeding it into a reactor. fishersci.be Tubular or plug flow reactors are commonly employed for the non-catalytic thermal hydrolysis of ethylene oxide. nih.govuni.lu The reaction is exothermic, and the heat generated is often recovered to produce steam for use elsewhere in the plant. rsc.org In some plant designs, a continuous stirred-tank reactor (CSTR) is used for the hydration step. fishersci.iectdbase.org

Separation and Purification Section : The product stream from the reactor, which contains water and a mixture of MEG, DEG, TEG, and heavier glycols, is sent to a purification section. rsc.org The initial step is the removal of excess water, which is an energy-intensive process, typically accomplished using a multi-stage evaporator system under vacuum. nih.govrsc.org The recovered water is then recycled back to the reactor feed. nih.gov

Following water removal, the crude glycol mixture is fed into a series of vacuum distillation columns to separate the different glycol products. rsc.org Due to the differences in their boiling points, MEG, DEG, and TEG can be isolated. The purification of TEG may involve a two-stage distillation process to enhance recovery and purity by separating it from modified TEG and heavier components. nih.gov The final purification stages for glycols may also include treatment with steam to remove colored impurities before a final distillation step. fishersci.ca

Below is a simplified process flow diagram for a typical ethylene glycol plant where TEG is produced as a byproduct.

Figure 1: Simplified Process Flow Diagram for Ethylene Glycol Production.

| Unit Operation | Description | Purpose |

| Reactor | Typically a tubular or plug flow reactor where ethylene oxide and water react. nih.govuni.lu | To hydrate (B1144303) ethylene oxide into a mixture of ethylene glycols. |

| Evaporator | Multi-stage system to remove excess water from the reactor product stream. nih.gov | To concentrate the glycol mixture before distillation, reducing the energy load on the columns. |

| Distillation Columns | A series of columns operating under vacuum. rsc.org | To separate the glycol mixture into individual products: MEG, DEG, and TEG, based on their boiling points. fishersci.se |

| Heat Exchangers | Used throughout the process to preheat feeds and cool product streams. | To recover heat and improve the overall energy efficiency of the plant. uni.lu |

| Pumps & Compressors | To transport fluids and maintain process pressures. uni.lu | To ensure continuous flow and control of materials throughout the plant. |

Advanced Synthetic Approaches for this compound Derivatives

While TEG itself is primarily a byproduct, its derivatives are synthesized for specific applications through various chemical modifications.

Derivatization Techniques and Reaction Mechanisms

The hydroxyl end-groups of this compound are reactive sites for various derivatization reactions, such as esterification and etherification, to produce a range of functional molecules.

Esterification : TEG can be reacted with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. For example, the reaction with acrylic acid produces this compound diacrylate, a monomer used in the formulation of polymers. uni.lu The reaction is typically catalyzed by an acid.

Etherification : The synthesis of TEG ethers involves reacting TEG with alkylating agents. For instance, ethylene glycol mono-2-ethylhexyl ether is produced by reacting the corresponding alcohol with ethylene oxide, a reaction principle that can be extended to TEG. ethersolvent.com

Nitration : Reaction with nitric acid can produce di-nitrated derivatives like diethylene glycol dinitrate, although this is more common for diethylene glycol. nih.gov

These derivatization reactions allow for the modification of TEG's physical and chemical properties, such as viscosity, solubility, and reactivity, tailoring it for specific industrial applications.

Enzymatic Catalysis in this compound Oligomer Synthesis

Biocatalysis, particularly using enzymes like lipases, presents an alternative, environmentally benign route for synthesizing polyesters and other oligomers from glycol units. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the polycondensation of diacids or their esters with polyethylene (B3416737) glycols in solvent-free systems. rsc.org

This enzymatic approach can be applied to synthesize TEG-based oligomers. For instance, lipases can catalyze the ring-opening polymerization (ROP) of lactones in the presence of diols like diethylene glycol or polyethylene glycol to create α-ω-telechelic polyesters (polymers with reactive end-groups). nih.gov This methodology offers a high degree of control over the polymer structure, which is often difficult to achieve with traditional chemical catalysis. rsc.org

Research has demonstrated that PEG-enzyme nanocomplexes can be self-assembled by cross-linking with lipase, creating a carrier-free biocatalyst. nih.gov Such systems can be used for interfacial catalysis, offering high efficiency and reusability. nih.gov The use of glucose oxidase in combination with peroxidase can also initiate the polymerization of monomers like polyethylene glycol methacrylate (B99206) for hydrogel synthesis. mdpi.com

| Enzyme | Reaction Type | Substrates | Product Type |

| Candida antarctica Lipase B (CALB) | Polycondensation | Dimethyl 5-hydroxyisophthalate, Polyethylene glycols | Aromatic polyesters rsc.org |

| Yarrowia lipolytica Lipase (YLL) | Ring-Opening Polymerization (ROP) | ε-caprolactone, Diethylene glycol | α-ω-telechelic PCL diols nih.gov |

| Lipase | Interfacial Catalysis | mPEG-ALD | PEG-enzyme nanocomplexes nih.gov |

Green Chemistry Principles in this compound Production

The traditional production of ethylene glycols via ethylene oxide hydration is energy-intensive and raises environmental concerns. netlify.app Green chemistry principles are being applied to develop more sustainable alternatives.

Key principles of green chemistry relevant to glycol production include:

Catalysis : Developing catalysts that increase selectivity, minimize waste, and reduce reaction times and energy requirements. oil-gasportal.com

Use of Renewable Feedstocks : Shifting from petroleum-based ethylene to biomass.

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Designing Safer Chemicals : Reducing the use of hazardous substances like strong acid or base catalysts. scispace.com

One greener approach involves using catalysts like zeolites or metal-organic frameworks (MOFs) for the hydration of ethylene oxide. These catalysts can operate under milder conditions, thus lowering energy consumption and waste. netlify.app Another strategy focuses on synthesizing MEG from syngas (CO and H₂) through a CO coupling reaction, which can reduce CO₂ emissions by utilizing carbon monoxide as a feedstock. slchemtech.com

Significant research is also directed at producing ethylene glycol directly from renewable biomass. cas.cnchinadaily.com.cn This involves the catalytic hydrogenolysis of cellulose (B213188) or sugars derived from sources like corn stalks. cas.cnacs.org Researchers have developed pilot plants that demonstrate the conversion of biomass-derived sugars into bio-ethylene glycol with high purity (99.9%). cas.cn While challenges remain, such as the impact of inorganic impurities from biomass on catalyst performance, these routes represent a significant step towards sustainable TEG production. acs.orgresearchgate.net

Nanomaterial Synthesis Utilizing this compound as a Reaction Medium

This compound (TEG) has emerged as a versatile solvent and reaction mediator in the synthesis of various nanomaterials, particularly metal oxide and alloy nanoparticles. Its high boiling point (~288 °C), strong solvating ability for metal precursors, and role as a reducing agent and capping agent make it highly suitable for polyol synthesis methods. This approach allows for the production of uniform, water-dispersible, and non-agglomerated nanocrystals. researchgate.netresearchgate.net

In the synthesis of iron oxide nanoparticles, for instance, the process in TEG involves multiple steps. An intermediate TEG-iron complex is believed to form initially, which then evolves into a low-crystallinity iron-oxide-organic precursor. Subsequent heating to high temperatures (e.g., 280 °C) causes the thermal decomposition of this precursor, leading to the nucleation and growth of iron-oxide nanocrystals. researchgate.net The particle size can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentration. researchgate.net Similarly, TEG has been successfully employed in a simple polyol route to synthesize TEG-stabilized superparamagnetic manganese ferrite (B1171679) (MnFe2O4) nanoparticles. diva-portal.orgresearchgate.net Fourier transform infrared spectroscopy (FTIR) analysis confirmed that the TEG molecules are covalently attached to the metal centers on the nanoparticle surface via their oxygen atoms, providing stability. diva-portal.orgresearchgate.net

The utility of TEG extends to other complex oxide and alloy systems. It has been used as a reaction mediator in the synthesis of zinc ferrite (ZnFe2O4) nanoparticles due to its mild reducing capabilities and good complexing ability with transition metal ions. researchgate.net This method can be performed under relatively mild conditions, such as moderately high temperatures (353 K or 80 °C) and slight basicity. researchgate.net Furthermore, a facile reduction of metal salts in TEG solution has been used to successfully synthesize ultra-fine tin-cobalt (SnCo) alloy nanoparticles with an average grain size of 20 nm. worldscientific.com

The table below summarizes findings from studies on nanomaterial synthesis using this compound.

| Nanomaterial Synthesized | Synthesis Method | Role of this compound (TEG) | Key Findings |

| Iron Oxide Nanoparticles | High-temperature decomposition | Solvent, reducing agent, surfactant | Particle size could be reproducibly controlled between 1.5 and 13 nm. researchgate.net |

| MnFe2O4 Nanoparticles | Simple polyol route | Solvent, stabilizing agent | Produced superparamagnetic nanoparticles stabilized by surface-conjugated TEG. diva-portal.orgresearchgate.net |

| ZnFe2O4 Nanoparticles | TEG-mediated synthesis | Reaction-mediator, mild reducing agent, complexing agent | Employed gentle reaction conditions (moderately high temperature and slight basicity). researchgate.net |

| SnCo Alloy Particles | Facile reduction of metal salts | Solvent | Produced ultra-fined, uniformly dispersed spherical alloy particles (average size ~20 nm). worldscientific.com |

Design and Synthesis of this compound-Containing Functional Molecules

Photochromic Spiropyrans

This compound (TEG) chains are incorporated into photochromic spiropyran (SP) molecules to enhance hydrophilicity and influence their self-assembly and photophysical properties. rsc.orgresearchgate.net A common synthetic strategy involves the condensation of a propargyl-functionalized indole (B1671886) with a substituted 2-hydroxybenzaldehyde to create an alkyne-functionalized spiropyran. nih.gov This alkyne group serves as a handle for introducing TEG moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov For example, a bis(this compound)-attached benzyl (B1604629) azide (B81097) can be reacted with the propargyl-spiropyran to yield the desired TEG-functionalized molecule. nih.gov Another approach involves the direct esterification of a spiropyran containing a carboxylic acid or alcohol group with a TEG derivative. rsc.org

The incorporation of TEG has been shown to modulate the photochromic behavior of spiropyrans. Upon UV irradiation, the closed, colorless spiropyran form isomerizes to the open, planar, and colored merocyanine (B1260669) (MC) form. rsc.orgmdpi.com In polar solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water, TEG-containing spiropyrans can undergo solvent-induced ring-opening to the MC form even without photoirradiation, due to the stabilization of the zwitterionic MC form by the polar environment. rsc.orgresearchgate.netrsc.org Conversely, in non-polar solvents, a slower thermal bleaching process (the reversion from MC back to SP) is observed, which is attributed to the stabilization of the open MC form through supramolecular self-assembly into aggregates. rsc.orgrsc.org The nature of the linker connecting the TEG chain to the spiropyran core can also alter the rate of this thermal bleaching reaction due to varying electronic effects. rsc.org

The table below summarizes the synthesis and properties of TEG-containing spiropyrans.

| Synthesis Method | Key Feature | Impact of TEG Moiety |

| Click Reaction (CuAAC) | Conjugation of alkyne-functionalized SP with TEG-azide. nih.gov | Improves hydrophilicity and sensitivity in aqueous environments. nih.gov |

| Esterification/Azo-click | Incorporation of hydrophilic TEG chains into the SP structure. rsc.org | Modulates photophysical and photochromic properties. rsc.orgresearchgate.net |

| Copolymerization | Copolymerization of TEGA monomer with spiropyran acrylate. mdpi.com | Creates dual light- and temperature-responsive materials. mdpi.com |

Metallo-Naphthalocyanines for Near-Infrared Absorption

This compound (TEG) substituents are strategically incorporated into metallo-naphthalocyanine (MNPc) structures to overcome their inherent low solubility and tendency to aggregate, which otherwise limits their application. researchgate.netpolymer-korea.or.krresearchgate.net The synthesis typically involves a cyclotetramerization reaction of a naphthalonitrile precursor substituted with TEG chains at the non-peripheral positions, conducted in the presence of a metal salt. researchgate.netpolymer-korea.or.kr

The introduction of these flexible and hydrophilic TEG chains significantly improves the solubility of the resulting MNPc derivatives in highly polar solvents and enhances their compatibility with polymer matrices. researchgate.netpolymer-korea.or.kr This improved processability is crucial for fabricating functional materials, such as near-infrared (NIR) blocking films. researchgate.netpolymer-korea.or.kr

The electronic properties of the TEG substituents also play a role in the optical characteristics of the MNPcs. As electron-donating groups, they contribute to the strong absorption observed in the NIR region. researchgate.netpolymer-korea.or.kr The specific absorption wavelength of these MNPcs can be effectively tuned within the NIR range (e.g., 780 to 950 nm) by varying the central metal ion (e.g., Sn, Ni, Ru) in the naphthalocyanine core. researchgate.netpolymer-korea.or.kr For example, when nickel-naphthalocyanine containing TEG was used to create an NIR blocking film, it demonstrated improved NIR-cutting properties while maintaining high transparency in the visible light spectrum compared to antimony tin oxide (ATO) alone. researchgate.netpolymer-korea.or.kr

The table below details the synthesis and properties of TEG-substituted metallo-naphthalocyanines.

| Central Metal (M) | Synthesis Precursor | Key Properties | NIR Absorption Range |

| Sn, Ni, Ru, etc. | Naphthalonitrile substituted with this compound (TEG). researchgate.netpolymer-korea.or.kr | Enhanced solubility in polar solvents; Strong NIR absorption. researchgate.netpolymer-korea.or.kr | 780 - 950 nm. researchgate.netpolymer-korea.or.kr |

| (Metal-free) | Metal-free octa-TEG-naphthalocyanine. polymer-korea.or.kr | Precursor for various metallo-derivatives. polymer-korea.or.kr | N/A |

Advanced Analytical and Spectroscopic Characterization of Triethylene Glycol Systems

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography stands as a cornerstone for the separation and analysis of components within a mixture. In the context of triethylene glycol, various chromatographic methods are employed to ascertain its purity, identify impurities, and quantify its components and metabolites.

Capillary Gas Chromatography (GC) is a high-resolution technique adept at separating volatile and semi-volatile compounds. It is a standard and highly effective method for determining the purity of industrial this compound. oup.com A significant challenge in the analysis of TEG has been the co-elution of impurities, particularly tetrapropylene glycol, which can appear as a shoulder on the main TEG peak in less advanced chromatographic systems. oup.comscribd.com The use of capillary columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase like PEG-20M, provides the necessary resolution to separate these closely related compounds. oup.com

The process typically involves diluting the TEG sample in a suitable solvent, such as iso-octanol, and injecting it into the GC system equipped with a flame ionization detector (FID). oup.com A programmed temperature ramp ensures the sequential elution of components based on their boiling points and interaction with the stationary phase. oup.com Through this method, various glycols and other impurities can be identified and quantified. scribd.com Common impurities found in commercial TEG include diethylene glycol and tetraethylene glycol. oup.comglsciences.com The area normalization method is often used for quantification, especially when impurities are present in minor concentrations and have similar response factors to the main component. oup.com

Table 1: Typical Impurities in Industrial this compound Identified by GC

| Impurity Name | Typical Concentration Range |

| Diethylene Glycol | 0.02% - 0.70% nih.govgcms.cz |

| Tetraethylene Glycol | Typically below 1.0% scribd.com |

| Tetrapropylene Glycol | Previously unresolved, now identifiable oup.com |

| Ethylene (B1197577) Glycol | Present in some grades glsciences.comgcms.cz |

This table is interactive. Click on headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. gcms.cz In the analysis of this compound, GC-MS is crucial for the definitive identification of impurities and for the quantitation of TEG and its metabolites in various biological matrices. oup.comnih.gov

For impurity analysis, GC-MS confirms the identity of separated peaks by providing their mass spectra. oup.com This technique was instrumental in identifying the previously unknown shoulder peak in industrial TEG as tetrapropylene glycol. oup.com The use of electron-impact (EI) ionization is common, and the resulting mass spectra can be compared against libraries for identification. gcms.cz For unknown components not found in databases, exact mass measurements from high-resolution mass spectrometry can help determine the elemental composition. gcms.cz

In biological and clinical settings, GC-MS is used to quantify TEG and its metabolites in samples like plasma, serum, and urine. nih.govresearchgate.net This often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net A common derivatizing agent is N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA). nih.govresearchgate.net The use of deuterated internal standards for each analyte ensures accurate quantitation. nih.gov Validated GC-MS methods can achieve a limit of quantitation (LOQ) in the low µg/mL range. nih.govresearchgate.net

Table 2: GC-MS Method Parameters for TEG Analysis in Biological Samples

| Parameter | Method A (GC-MS) | Method B (GC-MS/MS) |

| Injection Volume | 3 µL | 1 µL |

| Inlet Temperature | 220 °C | 250 °C |

| Split Ratio | 10:1 | 20:1 |

| Column Flow (Helium) | 2 mL/min | 1.2 mL/min |

| MS Source Temperature | 230 °C | 230 °C |

| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

This table is interactive. Click on headers to sort. Data sourced from a study on detecting glycols in clinical samples. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for separating non-volatile or thermally sensitive compounds, making it a valuable tool for analyzing complex mixtures containing this compound. magtechjournal.comepa.gov HPLC methods have been developed for the simultaneous determination of ethylene glycol, diethylene glycol, and this compound in various samples, including polyethylene glycol formulations and environmental water samples. magtechjournal.comepa.gov

One approach involves using a specialized column, such as a potassium-based polymer column (Carbomix K-NP5), with a refractive index detector (RID). magtechjournal.com The mobile phase is often simple, such as water, with the separation being influenced by column and detector temperature. magtechjournal.com This method has proven to be simple, accurate, and durable for the quantitation of these glycols. magtechjournal.com

For more complex matrices, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). epa.gov This provides high sensitivity and specificity for the quantitation of TEG and other glycols in aqueous samples, which is particularly relevant for environmental monitoring. epa.gov Another advanced approach is the use of mixed-mode chromatography, which combines multiple retention mechanisms like HILIC (Hydrophilic Interaction Liquid Chromatography) and cation-exchange. sielc.com This allows for the simultaneous analysis of compounds with different properties, such as the hydrophilic and neutral this compound and a hydrophobic, basic compound like cetylpyridinium (B1207926) chloride, using a combination of detectors like UV and Evaporative Light Scattering Detector (ELSD). sielc.com

Gas Chromatography-Mass Spectrometry for Quantitation and Metabolite Profiling

Spectroscopic Investigations of this compound Structures and Interactions

Spectroscopic techniques are essential for probing the molecular structure and intermolecular interactions of this compound. Methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. nih.govrsc.org

The ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different types of protons in the molecule. researchgate.netchemicalbook.com The hydroxyl (-OH) protons typically appear as a singlet, while the methylene (B1212753) (-CH₂) protons adjacent to the oxygen atoms give rise to multiplets. The integration of these signals provides quantitative information about the number of protons in each chemical environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows distinct peaks for the different carbon atoms, with their chemical shifts being influenced by the neighboring oxygen atoms. nih.gov

NMR is also a valuable tool for quantifying water content in glycols, offering a fast and reagent-free alternative to traditional methods like Karl-Fischer titration. nih.gov By analyzing the lineshape of the proton spectra, water concentrations can be accurately determined. nih.gov

Table 3: Experimental ¹³C NMR Shifts for this compound

| Carbon Environment | Chemical Shift (ppm) in CDCl₃ |

| -CH₂-OH | 61.33 |

| -O-CH₂-CH₂-O- | 70.26 |

| -CH₂-O-CH₂- | 72.69 |

This table is interactive. Click on headers to sort. Data sourced from PubChem. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and study intermolecular interactions, particularly hydrogen bonding, in this compound systems. researchgate.netnih.gov The FTIR spectrum of TEG is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups.

The most prominent feature in the FTIR spectrum of TEG is the broad absorption band in the high-frequency region (around 3400 cm⁻¹), which is attributed to the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding. researchgate.net The broadness of this band indicates the presence of various hydrogen-bonded species (multimers) in the liquid state. researchgate.net Other key absorption bands include those for C-H stretching (around 2900 cm⁻¹) and C-O stretching (around 1100 cm⁻¹).

FTIR is particularly useful for studying how the hydrogen bonding network of TEG is affected by the addition of other substances. researchgate.netnih.gov For instance, in mixtures with acetonitrile (B52724), new hydrogen bonds form between the TEG multimers and acetonitrile molecules. researchgate.net In mixtures with other monomers like urethane (B1682113) dimethacrylate (UDMA), FTIR analysis can be used to quantitatively study the competing hydrogen bond interactions between the different species. nih.govrsc.org By deconvoluting the carbonyl and N-H stretching bands, the extent of self-association (TEG-TEG) and inter-association (TEG-other molecule) can be determined. nih.gov This information is crucial for understanding the properties and behavior of TEG in complex formulations.

Ultraviolet-Visible Spectroscopy for Photophysical Properties and Host-Guest Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the photophysical properties of systems containing this compound (TEG) and its derivatives. This technique is particularly useful in studying intramolecular charge transfer (ICT) states and host-guest interactions.

Fullerene-C60 derivatives incorporating TEG units have been synthesized and their photophysical properties examined using UV-Vis spectroscopy. tandfonline.comfigshare.com These studies revealed characteristic absorption bands, with one at 426 nm confirming the methano-fullerene feature. tandfonline.com The analysis of UV-Vis spectra in varying solvent polarities, such as different methanol-chloroform volume ratios, demonstrated an increase in absorption intensity with higher methanol (B129727) concentration, suggesting the presence of an intramolecular charge-transfer state. tandfonline.com

In the context of host-guest chemistry, UV-Vis spectroscopy has been employed to study the interaction between TEG derivatives and other molecules. For instance, the host-guest chemistry of 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane, a TEG derivative, with β-cyclodextrin was investigated. tandfonline.com UV-Vis spectra were used to determine a binding ratio of 1:2 and an association constant (Ka) of 5.31 × 10⁴ L²·mol⁻². tandfonline.com Similarly, the interactions of motorized macrocycles functionalized with a TEG chain with guest molecules have been analyzed using UV-Vis spectroscopy to follow the structural changes during photoirradiation and heating processes. nih.gov

Furthermore, the photophysical and photochromic properties of TEG-containing spiropyrans have been characterized by UV-Vis absorption and emission studies. rsc.org These studies showed that the properties could be modulated by altering the linker group between the TEG and spiropyran components. rsc.org The solvent-induced ring-opening of these compounds in THF-water mixtures was also observed through UV-Vis spectroscopy. rsc.org In another study, fluorenone-based donor-acceptor-donor triads with TEG linkers were shown to form intramolecular charge transfer states, which was evidenced by the ICT band in their UV-Vis absorption spectra. nih.gov

The table below summarizes the UV-Vis spectroscopic data for selected this compound systems.

| Compound/System | Solvent/Conditions | Observed Feature | Significance | Reference |

| Fullerene-C60-TEG derivative | Chloroform-Methanol | Absorption band at 426 nm | Confirms methano-fullerene structure | tandfonline.com |

| 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane & β-cyclodextrin | Not specified | Determination of binding ratio and association constant | Characterizes host-guest interaction | tandfonline.com |

| TEG-containing spiropyrans | THF-water mixtures | Modulation of photophysical properties | Demonstrates tunability of the system | rsc.org |

| Fluorenone-based D-A-D triad (B1167595) with TEG linkers | Alcoholic media | Intramolecular Charge Transfer (ICT) band | Evidence of ICT state formation | nih.gov |

| Motorized macrocycle with TEG chain & guest molecule | THF | Monitoring of photo- and thermal isomerization | Elucidates host-guest dynamics | nih.gov |

Advanced Microscopy and Scattering Techniques for Morphological and Assembly Characterization

Advanced microscopy and scattering techniques are indispensable for characterizing the morphology and assembly of systems involving this compound. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) provide critical insights into the size, shape, and aggregation behavior of TEG-containing nanostructures.

Dynamic Light Scattering for Aggregate Formation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and aggregates in solution. In the context of this compound systems, DLS has been instrumental in characterizing the formation and size of various aggregates.

For instance, DLS has been used to study the self-assembly of photochromic TEG-containing spiropyrans, revealing the formation of spherical aggregates. rsc.orgresearchgate.net In another study, neutral platinum complexes with chiral TEG moieties were found to form emissive micellar aggregates in a THF/water mixture, with DLS experiments showing that aggregates with a diameter of approximately 100 nm were highly luminescent. nih.gov The self-assembly of amphiphilic triblock copolymers containing oligo(ethylene glycol) methyl ether methacrylate (B99206), a related compound, was investigated in deionized water using DLS to determine the diameter of the resulting nanoparticles. ibmmpolymerbiomaterials.com

DLS has also been applied to investigate the interaction between TEG-based surfactants and proteins. The formation of aggregates between new asymmetric gemini (B1671429) triazole surfactants with a polar TEG fragment and bovine serum albumin (BSA) was analyzed using DLS to measure the hydrodynamic diameter of the resulting complexes. mdpi.com Furthermore, DLS has been used to study the aggregation of immune system components, demonstrating its utility in analyzing molecular interactions in biological fluids. mdpi.com

The table below presents DLS data for various this compound-containing systems.

| System | Conditions | Measured Parameter | Finding | Reference |

| Photochromic TEG-containing spiropyrans | THF-water mixture | Aggregate Size | Formation of spherical aggregates | rsc.orgresearchgate.net |

| Neutral platinum complexes with chiral TEG | THF/water mixed solvent | Micellar Aggregate Diameter | ~100 nm aggregates showed strong luminescence | nih.gov |

| Amphiphilic triblock copolymers with OEGMA | Deionized water | Nanoparticle Diameter | Characterization of self-assembled nanoparticles | ibmmpolymerbiomaterials.com |

| Gemini triazole surfactants with TEG & BSA | Buffer solution | Hydrodynamic Diameter | Analysis of surfactant-protein aggregate formation | mdpi.com |

| PEG-functionalized iron oxide nanoclusters | Phosphate buffer | Hydrodynamic Dimension | Ranged from 300–1200 nm | mdpi.com |

Transmission Electron Microscopy and Atomic Force Microscopy for Nanostructure Visualization

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques that provide direct visualization of nanostructures, offering detailed information about their morphology, size, and organization. These methods have been widely used to characterize this compound-based systems.

In the study of self-assembling systems, TEM and AFM have been crucial. For example, the formation of spherical aggregates from TEG-containing spiropyrans was confirmed by both TEM and AFM measurements. rsc.orgresearchgate.net Similarly, the self-assembly of core-substituted naphthalene (B1677914) diimides appended with TEG motifs into vesicles was investigated using TEM and AFM, revealing vesicle diameters of approximately 60-100 nm by TEM and around 40 nm by AFM. unige.ch The self-assembly of BODIPY derivatives modified with hydrophilic TEG chains into uniform and well-defined aggregates in THF and water mixtures was also studied by TEM. acs.org

TEM and AFM are also used to characterize nanoparticles functionalized with TEG. For instance, self-assemblies of core/shell nanoparticles were transferred from a this compound surface to TEM grids for structural characterization, with AFM being used to further analyze the morphology. conicet.gov.ar In another case, bulky hydrophilic TEG and hydrophobic ferrocenyl block copolymers were used as stabilizers for gold and silver nanoparticles, and AFM images were used to analyze the formation of micelles. mdpi.com The morphology and size of PEG-functionalized iron oxide nanoclusters have also been analyzed by TEM. mdpi.com

These techniques have also been applied to visualize the interaction of nanoparticles with biological systems. For example, in situ TEM has been developed to directly observe the real-time movements of nanoparticles interacting with glioblastoma stem cells. nih.gov

The table below summarizes the findings from TEM and AFM studies on various this compound systems.

| System | Technique(s) | Observed Morphology | Key Findings | Reference |

| TEG-containing spiropyrans | TEM, AFM | Spherical aggregates | Confirmation of self-assembly into spherical nanostructures. | rsc.orgresearchgate.net |

| Core-substituted naphthalene diimides with TEG | TEM, AFM | Vesicles | Vesicle diameters of 60-100 nm (TEM) and ~40 nm (AFM). | unige.ch |

| BODIPY derivatives with TEG chains | TEM | Uniform aggregates | Well-defined morphology in THF/water mixtures. | acs.org |

| Core/shell nanoparticles on TEG surface | TEM, AFM | Self-assemblies | Structural characterization of nanoparticle assemblies. | conicet.gov.ar |

| TEG-stabilized gold and silver nanoparticles | AFM | Micelles | Analysis of micelle formation in different solvents. | mdpi.com |

| PEG-functionalized iron oxide nanoclusters | TEM | Uniform clusters | Median diameter of 50 nm. | mdpi.com |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, single-crystal and powder XRD have been utilized to elucidate their solid-state structures, conformations, and intermolecular interactions.

The crystal structure of this compound dinitrate (TEGDN), a liquid at room temperature, was determined by low-temperature X-ray diffraction. acs.org This allowed for a detailed comparison of its bonding properties and crystal packing with related compounds. acs.org The crystal structures of two other TEG derivatives, this compound bistosylate and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane, were also determined by single-crystal X-ray diffraction. tandfonline.com The former was found to adopt a sigmoid conformation due to intramolecular C-H···π interactions and formed a 3D network through intermolecular C-H···O hydrogen bonds. tandfonline.com The latter formed a 2D network structure linked by C-H···O hydrogen bonds. tandfonline.com

XRD has also been used to study the structure of metal complexes with TEG. A polymeric complex of lead(II) nitrate (B79036) with this compound, [Pb(NO₃)₂(C₆H₁₄O₄)]n, was synthesized and its structure characterized by single-crystal X-ray diffraction, revealing that the lead atom is coordinated by ten oxygen atoms from the TEG and nitrate groups. iucr.org The structure of a manganese(II) complex with two TEG ligands, [Mn(TEG)₂]²⁺, was also studied by single-crystal X-ray diffraction, showing it to be a host-guest type complex. researchgate.net

In the field of materials science, XRD is used to characterize the crystalline nature of nanoparticles. For example, the X-ray diffraction patterns of TEG-coated CoFe₂O₄ and Mn₀.₂Co₀.₈Fe₂O₄ nanocomposites showed reflection planes indicative of a spinel cubic structure. arabjchem.org The average crystallite size was estimated from the XRD data using the Scherrer equation. arabjchem.org Furthermore, the solid-state organization of oligo(m-phenylene ethynylene)s with TEG ester-linked side chains was investigated using small- and wide-angle X-ray diffraction, which revealed a lamellar organization. osti.gov

The table below details the crystallographic data obtained from XRD studies of various this compound systems.

| Compound/System | Crystal System | Space Group | Key Structural Features | Reference |

| This compound dinitrate (TEGDN) | Not specified in abstract | Not specified in abstract | Determination of bonding properties and crystal packing. | acs.org |

| This compound bistosylate | Not specified in abstract | Not specified in abstract | Sigmoid conformation, 3D network via C-H···O bonds. | tandfonline.com |

| 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane | Not specified in abstract | Not specified in abstract | 2D network structure via C-H···O bonds. | tandfonline.com |

| [Pb(NO₃)₂(C₆H₁₄O₄)]n | Not specified in abstract | Not specified in abstract | Polymeric structure with 10-coordinate Pb atoms. | iucr.org |

| TEG-coated CoFe₂O₄ nanocomposite | Cubic | Not specified in abstract | Spinel structure, crystallite size of 5 ± 2 nm. | arabjchem.org |

| Oligo(m-phenylene ethynylene)s with TEG | Not specified in abstract | Not specified in abstract | Lamellar organization in the solid state. | osti.gov |

Thermodynamic and Computational Modeling of Triethylene Glycol Systems

Equation of State Applications in Phase Behavior Prediction

Equations of state (EoS) are fundamental tools in chemical engineering for describing the relationship between temperature, pressure, and volume of substances. For systems involving TEG, which is a highly polar and associating molecule, specialized EoS are required to accurately predict its phase behavior.

The Cubic-Plus-Association (CPA) equation of state has proven to be a successful model for calculating the phase equilibrium of systems containing glycols, including TEG. researchgate.net This model combines the classical cubic Soave-Redlich-Kwong (SRK) or Peng-Robinson (PR) EoS with an association term from the Statistical Associating Fluid Theory (SAFT). researchgate.netresearchgate.netresearchgate.net This combination allows for a more accurate representation of the hydrogen bonding that occurs in systems with components like water and glycols.

The CPA EoS has been effectively applied to model binary, ternary, and multicomponent mixtures relevant to industrial processes. dntb.gov.uamdpi.com For instance, it has been used to simulate natural gas dehydration units where TEG is a key component. researchgate.netresearchgate.net The model's accuracy in these applications is often superior to that of standard cubic EoS like SRK and PR, which struggle with highly polar and hydrogen-bonding substances. researchgate.netscirp.org Researchers have developed and refined the CPA parameters for TEG and its mixtures with various compounds, including water, hydrocarbons, and carbon dioxide. dntb.gov.uamdpi.comcolan.org These parameters are often validated against experimental data to ensure their reliability in process simulations. researchgate.netresearchgate.net

The application of the CPA EoS extends to predicting the behavior of multicomponent systems without the need for adjusting parameters specifically for those complex mixtures, treating them as pure predictions. dntb.gov.ua Different association schemes for the TEG molecule, such as the 4C scheme, have been tested and shown to provide good performance in modeling the phase behavior of TEG in natural gas systems. researchgate.net

Accurate modeling of vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE) is essential for designing and operating processes like natural gas dehydration and liquid-liquid extraction. The CPA EoS has been demonstrated to be a reliable tool for this purpose in TEG-containing systems. researchgate.netresearchgate.net

For VLE, the CPA model has been used to predict the phase behavior of TEG with natural gas components (like methane (B114726) and ethane), water, and aromatic hydrocarbons. researchgate.netcolan.orgfigshare.com Experimental VLE data for binary and multicomponent systems, such as TEG-water-natural gas, have been measured at various pressures and temperatures to validate and refine the CPA models. researchgate.netfigshare.com These studies often involve measuring the composition of both the gas and liquid phases and comparing them with the model's predictions. The CPA EoS generally performs well in these comparisons, even for complex systems with low concentrations of certain components in the gas phase. researchgate.net

In the context of LLE, the CPA EoS has been applied to model the extraction of aromatic compounds from hydrocarbon mixtures using TEG as a solvent. researchgate.netcolan.org The model's ability to accurately predict the partitioning of components between the two liquid phases is crucial for designing efficient extraction processes. The parameters for the CPA model are often determined by fitting to experimental data for binary systems, such as TEG with n-heptane, and then used to predict the behavior of more complex mixtures. researchgate.net Other thermodynamic models like the Non-Random Two-Liquid (NRTL) and UNIQUAC models have also been used to correlate LLE and VLE data for TEG systems, particularly in the context of enhancing the dehydration process by adding components like toluene. researchgate.net

Interactive Data Table: CPA Modeling Performance for TEG VLE Systems

| System | Pressure (MPa) | Temperature (K) | Modeled Property | AARD (%) |

|---|---|---|---|---|

| TEG + Methane | 3.0 - 18.0 | 293.15 - 333.15 | Gas & Liquid Composition | 3 - 54 |

| TEG + Ethane | 3.0 - 18.0 | 293.15 - 333.15 | Gas & Liquid Composition | 3 - 54 |

| TEG + Ethane + Water | 3.0 - 18.0 | 293.15 - 333.15 | Gas & Liquid Composition | 3 - 54 |

| TEG + Gas Mixture | 3.0 - 18.0 | 293.15 - 333.15 | Gas & Liquid Composition | 3 - 54 |

AARD: Average Absolute Relative Deviation. Data sourced from figshare.com.

Cubic-Plus-Association Equation of State for Multicomponent Systems

Molecular Simulation and Quantum Chemical Approaches

To gain a deeper understanding of the intermolecular forces that govern the macroscopic properties of TEG systems, researchers employ molecular simulation and quantum chemical methods. These computational techniques provide insights at the atomic and molecular level.

Monte Carlo (MC) and ab initio quantum mechanics are powerful computational tools for investigating the intermolecular interactions in TEG systems. researchgate.net MC simulations can be used to determine thermodynamic properties by generating a large number of molecular configurations and averaging over them. researchgate.net For instance, MC simulations have been used to optimize intermolecular potential functions for molecules like hydrocarbons, which are relevant in TEG-based separation processes. researchgate.net